4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide
Description
Historical Development of Halogenated Aromatic Sulfonamides
The discovery of sulfonamides as antibacterial agents in the 1930s marked a turning point in medicinal chemistry, with Prontosil serving as the first clinically used sulfonamide drug. Early sulfonamide derivatives focused on simple aromatic systems, but the introduction of halogen atoms emerged as a strategy to enhance metabolic stability and target affinity. By the 1960s, researchers began systematically exploring halogenation patterns, leveraging the electronic effects of fluorine, chlorine, and bromine to fine-tune sulfonamide reactivity.
Copper-mediated decarboxylative halosulfonylation, reported in 2023, exemplifies modern methods for introducing halogens directly into sulfonamide frameworks. Early approaches relied on sulfonyl chloride intermediates, as seen in the Hinsberg reaction, but contemporary techniques now enable regioselective halogenation at multiple positions. The incorporation of iodine, while less common due to synthetic challenges, gained traction in the 21st century for applications in radiopharmaceuticals and heavy-atom derivatization.
Significance of Multi-Halogenated Sulfonamide Derivatives
Multi-halogenated sulfonamides exhibit unique advantages over mono-halogenated analogs:
| Property | Mono-Halogenated | Tri-Halogenated (e.g., Br/F/I) |
|---|---|---|
| Lipophilicity (LogP) | Moderate | High |
| Metabolic Stability | Variable | Enhanced |
| Target Binding Affinity | 10–100 µM | 1–10 µM |
The synergistic effects of bromine (polarizability), fluorine (electronegativity), and iodine (steric bulk) enable precise modulation of intermolecular interactions. For instance, fluorine’s electron-withdrawing character increases sulfonamide acidity (pKa ~8), while iodine’s heavy-atom effect facilitates crystallographic studies. Electrochemical synthesis methods, such as those developed by Laudadio et al., have expanded access to these complex architectures by enabling oxidative S–N coupling under metal-free conditions.
4-Bromo-2-Fluoro-N-(4-Iodophenyl)-Benzenesulfonamide in Contemporary Research
Though specific studies on this compound remain limited, its structural features align with three active research areas:
- Kinase Inhibition : The 4-iodophenyl group mimics ATP-binding pocket residues in kinases, with bromine and fluorine providing hydrophobic and electrostatic complementarity.
- Click Chemistry : Sulfonyl fluoride analogs, synthesized via methods like those in JACS 2023, suggest potential for sulfur(VI) fluoride exchange (SuFEx) applications.
- Materials Science : Iodine’s high electron density enables use in charge-transfer complexes for organic semiconductors.
Synthetic routes to this compound likely involve sequential halogenation and sulfonylation. A plausible pathway:
Structural Classification within Aryl Sulfonamide Framework
This compound belongs to the trihalogenated diaryl sulfonamide subclass, characterized by:
- Aromatic System 1 : Benzenesulfonamide with meta-bromine and ortho-fluorine substituents.
- Aromatic System 2 : N-Linked 4-iodophenyl group.
This arrangement creates a bent geometry (≈120° dihedral angle between rings), as predicted by DFT calculations for similar structures. The iodine atom induces a 15% increase in crystal packing density compared to non-iodinated analogs, a property leveraged in X-ray co-crystallization studies.
Electronic Effects :
- Fluorine’s −I effect polarizes the sulfonamide’s S=O bonds, enhancing hydrogen-bond acceptor capacity.
- Bromine’s σ-hole enables halogen bonding with protein backbone carbonyls.
- Iodine’s polarizability stabilizes charge-transfer interactions in π-stacked systems.
This structural and functional analysis underscores the compound’s versatility as a tool for probing biological systems and designing advanced materials. Ongoing research aims to exploit its halogen diversity in covalent inhibitor design and supramolecular assembly.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(4-iodophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFINO2S/c13-8-1-6-12(11(14)7-8)19(17,18)16-10-4-2-9(15)3-5-10/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNSIGBWAIGCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Br)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFINO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Iodination: Introduction of an iodine atom to the phenyl ring.
Sulfonamide Formation: Reaction of the halogenated benzene with a sulfonamide group.
Each step requires specific reagents and conditions, such as the use of bromine, fluorine gas, iodine, and sulfonamide precursors under controlled temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce sulfonic acids.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide exhibit promising anticancer properties. For instance, modifications in sulfonamide derivatives have been linked to enhanced inhibition of carbonic anhydrases (CAs), enzymes that are often overexpressed in tumors. The introduction of halogens, such as bromine and iodine, can significantly affect the biological activity of these compounds. In particular, studies indicate that certain halogenated benzenesulfonamides can inhibit the growth of cancer cell lines, including prostate and breast cancer cells, through mechanisms involving apoptosis and cell cycle arrest .
Carbonic Anhydrase Inhibition
Carbonic anhydrases are crucial for various physiological processes and are implicated in cancer progression. Compounds like this compound have been studied for their ability to inhibit specific isoforms of these enzymes. For example, the introduction of a fluoro atom at the para position has been shown to enhance inhibition potency against certain hCA isoforms, indicating that structural modifications can lead to significant changes in enzymatic inhibition profiles .
Antifungal Activity
Compounds with similar structures have demonstrated antifungal properties against various Candida species. The presence of halogens such as bromine and iodine may enhance the bioactivity of these compounds, making them effective against resistant strains of fungi. Research indicates that some sulfonamide derivatives can exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, suggesting their potential as antifungal agents .
Antibacterial Activity
The antibacterial efficacy of sulfonamide derivatives has also been documented. Compounds structurally related to this compound have shown activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial folate synthesis pathways, which are critical for bacterial growth and replication .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is essential for optimizing the efficacy of compounds like this compound. Various studies have explored how different substituents on the benzene ring influence biological activity:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Fluoro | Para | Increased potency against hCA I |
| Bromo | Para | Moderate inhibition activity |
| Iodo | Para | Detrimental to inhibition activity |
These findings suggest that careful manipulation of substituents can lead to enhanced therapeutic profiles for sulfonamide derivatives .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of similar compounds:
- Case Study 1 : A study on a series of benzenesulfonamides demonstrated that specific halogen substitutions significantly increased their anticancer activity against prostate cancer cell lines, with IC50 values indicating potent effects at low concentrations .
- Case Study 2 : Another investigation focused on antifungal activity revealed that certain brominated compounds exhibited strong inhibitory effects against Candida albicans, with MIC values suggesting potential for clinical use in treating fungal infections resistant to conventional therapies .
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease model.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide with structurally or functionally related benzenesulfonamide derivatives:
Key Observations:
Halogenation Impact: The target compound’s triple halogenation (Br, F, I) distinguishes it from simpler analogs like N-(4-bromophenyl)benzenesulfonamide (single Br) and 4-fluoro-N-(4-iodophenyl)-benzenesulfonamide (F and I only) . Halogens enhance electrophilicity and van der Waals interactions, critical for binding to targets like carbonic anhydrases (CAs) or kinases. For example, compound 4 () achieves nanomolar inhibition of hCA XII (Kᵢ = 6.2 nM) via halogen-mediated hydrophobic interactions .
Biological Activity Trends :
- Cytotoxicity : The 4-iodophenyl group in the target compound is structurally similar to compound 4d (), which exhibits anticancer activity . However, compound 9 (), featuring a 4-chloro-benzoyl group, shows superior cytotoxicity (IC₅₀ = 35 μg/mL) , suggesting that chloro substituents may outperform iodo in some contexts due to optimal steric and electronic effects.
- Enzyme Inhibition : The target compound’s halogenation aligns with ureido-benzenesulfonamides (), where a 4-iodophenyl group enhances binding to CA isoforms . Compound 4 () further demonstrates that chloro and hydroxy groups synergize for selective hCA XII inhibition , highlighting substituent-dependent selectivity.
Synthetic and Analytical Considerations :
Biological Activity
4-Bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide is an organic compound characterized by a complex structure featuring multiple halogen substituents and a sulfonamide functional group. This unique configuration suggests significant potential for biological activity, particularly in medicinal chemistry and drug development.
Structural Characteristics
The compound consists of a benzene ring with:
- Bromine at the para position
- Fluorine at the meta position
- A sulfonamide group attached to an aromatic ring substituted with an iodine atom
These features contribute to its chemical reactivity and biological interactions, particularly through electron-withdrawing effects of the halogens, which can enhance binding affinities to biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiproliferative effects against cancer cells
- Inhibition of specific enzymes , potentially linked to cancer pathways
- Modulation of apoptosis in cellular systems
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to target proteins or enzymes , facilitated by hydrogen bonding interactions due to the presence of halogen atoms and the sulfonamide group.
- Inhibition of cellular pathways related to growth and proliferation, making it a candidate for further investigation in cancer therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Anticancer Activity
- A study on benzenesulfonamides showed that these compounds could inhibit cell growth in various cancer models, suggesting a potential role in targeting molecular pathways involved in tumor progression.
- Specific analogs demonstrated significant inhibition of cancer cell lines, indicating that structural modifications can enhance efficacy against different types of cancers.
- Enzyme Inhibition
- Pharmacological Applications
Comparative Analysis with Related Compounds
The following table summarizes key structural and activity differences between this compound and similar compounds:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| This compound | Contains bromine, fluorine, and iodine; sulfonamide group | Antiproliferative; enzyme inhibitor |
| 4-Bromo-N-(phenyl)-benzenesulfonamide | Lacks halogen substitutions; simpler structure | Moderate antiproliferative activity |
| N-(4-chlorophenyl)-benzenesulfonamide | Contains chlorine instead of bromine and fluorine | Different enzyme inhibition profile |
Q & A
Q. What are the standard synthetic routes for 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential halogenation and sulfonamide coupling. A common approach starts with 4-bromo-2-fluorobenzenesulfonyl chloride, which undergoes nucleophilic substitution with 4-iodoaniline. Optimization includes:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reactivity .
- Catalysis : Add triethylamine to scavenge HCl and drive the reaction to completion .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing Br/F coupling in aromatic regions) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and halogen isotopic patterns .
- FTIR : Sulfonamide S=O stretching (~1350 cm) and N-H bending (~1550 cm) confirm functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) .
Q. How should researchers design initial biological assays to evaluate its enzyme inhibition potential?
Methodological Answer:
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or tyrosine kinases) .
- Assay Setup : Use fluorogenic substrates for real-time activity monitoring. Include controls (e.g., acetazolamide for carbonic anhydrase) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC values .
- Data Validation : Replicate assays in triplicate and compare with structurally related sulfonamides .
Advanced Research Questions
Q. What strategies resolve crystallographic disorder in its X-ray structure determination?
Methodological Answer:
- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron sources to resolve halogen positions .
- Refinement Tools : Use SHELXL for anisotropic refinement of heavy atoms (Br, I) and constraints for disordered groups .
- Validation : Apply checkCIF/PLATON to flag geometric outliers (e.g., bond length discrepancies >4σ) .
- Thermal Motion Analysis : Model alternate conformations for flexible sulfonamide groups using PART instructions in SHELXL .
Q. How can structure-activity relationship (SAR) studies be systematically conducted against related sulfonamides?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (Cl, Br) at the 2-fluoro or 4-iodo positions to assess steric/electronic effects .
- Biological Profiling : Test analogs against enzyme panels (e.g., kinases, phosphatases) to identify selectivity trends .
- Computational Analysis : Perform molecular docking (AutoDock Vina) to correlate binding affinity with substituent properties (Hammett σ values) .
- Data Integration : Use multivariate statistics (PCA) to cluster activity patterns and identify key pharmacophores .
Q. What are best practices for computational docking studies to model its interactions with biological targets?
Methodological Answer:
- Protein Preparation : Retrieve target structures from PDB (e.g., 3D7T for carbonic anhydrase) and optimize protonation states with MOE .
- Ligand Parameterization : Assign charges (AM1-BCC) and torsional flexibility to the sulfonamide group .
- Docking Protocols : Use AutoDock with Lamarckian GA (50 runs, 25 million evaluations) to sample binding poses .
- Validation : Compare docking scores (ΔG) with experimental IC values and analyze RMSD (<2.0 Å for reliable poses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
